TNFalpha-IN-C87
Overview
Description
Scientific Research Applications
Signal Transduction and Cellular Responses TNFalpha, a potent proinflammatory cytokine, is integral to immunity, inflammation, and the regulation of cell proliferation, differentiation, and apoptosis. The interaction of TNFalpha with its receptors, TNFR1 and TNFR2, initiates signal transduction through the recruitment of signal transducers that activate caspases, AP-1, and NF-kappaB. This process elucidates the molecular mechanisms of TNFalpha-induced cellular responses, which are crucial for understanding its broader applications in scientific research related to cytokine signaling and its therapeutic targeting (Baud & Karin, 2001).
Inflammation and Oxidative Stress Research has demonstrated the pivotal role of TNFalpha in promoting inflammation and oxidative stress within cells. TNFalpha-induced reactive oxygen species (ROS) accumulation, through the inhibition of MAP kinase phosphatases, results in sustained JNK activation, which is essential for apoptosis and necrotic cell death. This highlights TNFalpha's involvement in the complex interplay between cytokines, ROS, and cellular death pathways, providing insights into its role in disease pathogenesis and potential therapeutic interventions (Kamata et al., 2005).
Autoimmune Hepatitis and Inflammation TNFalpha's distinct functions stemming from its production by various cell types, such as T cells and macrophages/neutrophils, have been explored. This differentiation in TNFalpha source is crucial for understanding its protective versus deleterious effects in contexts like autoimmune hepatitis and resistance to pathogens. The nuanced role of TNFalpha, depending on its cellular origin, underscores its potential as a therapeutic target for autoimmune and inflammatory diseases (Grivennikov et al., 2005).
Therapeutic Target for Inflammatory Diseases TNFalpha's central role in inflammation and its contribution to the pathogenesis of diseases like rheumatoid arthritis and inflammatory bowel disease have made it a prime target for therapeutic intervention. The development of TNFalpha antagonists represents a significant advancement in treating chronic inflammatory disorders, illustrating the cytokine's critical function in immune regulation and its potential for therapeutic manipulation (Taylor, Williams, & Feldmann, 2004).
Regulation of Immune Responses and Therapeutic Implications TNFalpha's involvement in regulating immune responses, as seen in its effects on the expression and activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), provides a foundation for developing new therapeutic strategies targeting TNFalpha-mediated pathways. This is particularly relevant in conditions characterized by excessive or aberrant inflammation, where TNFalpha plays a key role in disease progression and where its modulation could lead to improved clinical outcomes (Alexander & Acott, 2003).
properties
IUPAC Name |
4-[(4-chloro-3-nitrophenyl)diazenyl]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN6O3S/c25-18-12-11-17(13-20(18)31(33)34)27-28-22-21(16-9-5-2-6-10-16)29-30(23(22)32)24-26-19(14-35-24)15-7-3-1-4-8-15/h1-14,29H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEQQWJUYYUNQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=CC(=C(C=C5)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TNFalpha-IN-C87 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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